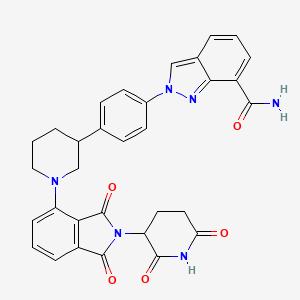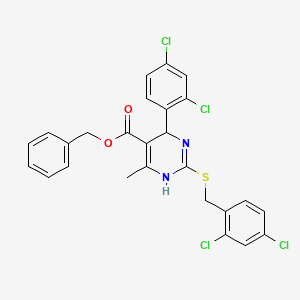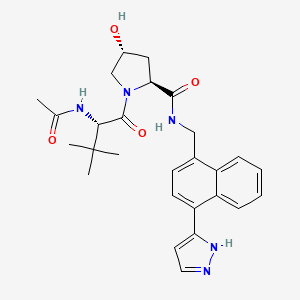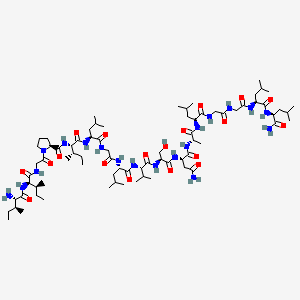
Biotin-PEG8-Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG8-Alkyne is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This combination makes it a versatile tool in biochemical research, particularly in applications involving affinity-based assays and click chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Alkyne typically involves the conjugation of biotin with a PEG linker that has an alkyne functional group. The process often starts with the activation of biotin, followed by its reaction with a PEG derivative. The terminal alkyne group is introduced through a subsequent reaction step. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to prevent contamination and degradation .
化学反応の分析
Types of Reactions
Biotin-PEG8-Alkyne primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, often in the form of copper sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous conditions at room temperature .
Major Products Formed
The primary product of the CuAAC reaction involving this compound is a triazole-linked bioconjugate. This product retains the biotin’s affinity for avidin and the PEG linker’s solubility properties, making it useful for various biochemical applications .
科学的研究の応用
Biotin-PEG8-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Facilitates the study of protein-protein interactions through pull-down assays.
Medicine: Employed in the development of targeted drug delivery systems.
Industry: Utilized in the production of diagnostic tools and biosensors .
作用機序
The mechanism of action of Biotin-PEG8-Alkyne involves its ability to form strong, non-covalent interactions with avidin, streptavidin, or neutravidin proteins. The PEG linker enhances the solubility and reduces steric hindrance, while the alkyne group allows for specific bioconjugation through click chemistry .
類似化合物との比較
Similar Compounds
Biotin-PEG-NHS: Similar in structure but contains an NHS ester instead of an alkyne group.
Biotin-PEG-Azide: Contains an azide group, making it suitable for click chemistry with alkynes.
Biotin-PEG-Mal: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
Biotin-PEG8-Alkyne is unique due to its terminal alkyne group, which allows for highly specific and efficient click chemistry reactions. This specificity makes it particularly valuable in applications requiring precise bioconjugation .
特性
分子式 |
C29H51N3O10S |
|---|---|
分子量 |
633.8 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1 |
InChIキー |
LUODKPCCPPQSDH-NSVAZKTRSA-N |
異性体SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)

![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)










